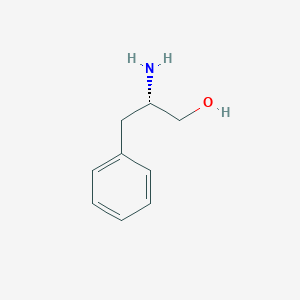

L-Phenylalaninol

Übersicht

Beschreibung

L-Phenylalaninol: ist eine organische Verbindung, die zur Klasse der Aminoalkohole gehört. Es leitet sich von der Aminosäure L-Phenylalanin ab und enthält sowohl eine Aminogruppe als auch eine Hydroxylgruppe. Diese Verbindung ist bekannt für ihre chiralen Eigenschaften und wird in verschiedenen chemischen und biologischen Anwendungen eingesetzt.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antiulcer Agent

L-Phenylalaninol has been identified as an effective antiulcer agent. It reduces gastric acid secretion and prevents ulcer formation, making it a candidate for treating gastric ulcers. Its mechanism involves inhibiting the intestinal absorption of L-phenylalanine, which is particularly beneficial for individuals with phenylketonuria (PKU) .

1.2 Treatment for Phenylketonuria

this compound's ability to inhibit the absorption of L-phenylalanine positions it as a promising treatment for PKU, a genetic disorder that leads to the accumulation of phenylalanine in the body. This accumulation can cause severe neurological issues if not managed properly .

1.3 Chiral Resolution and Synthesis

In organic chemistry, this compound is utilized in amidation processes for chiral resolution. It plays a crucial role in synthesizing various pharmaceuticals by acting as a chiral auxiliary, aiding in the production of enantiomerically pure compounds .

Nutritional and Metabolic Research

2.1 Appetite Regulation

Recent studies have demonstrated that this compound modulates gut hormone release, influencing appetite and energy intake. In rodent models, oral administration of L-phenylalanine (the precursor to this compound) resulted in reduced food intake and body weight, suggesting potential applications in obesity management .

2.2 Hormonal Effects

this compound stimulates the release of gastrointestinal hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are critical in regulating appetite and glucose metabolism. This hormonal modulation indicates its potential utility in treating metabolic disorders like obesity and diabetes .

Biophysical Studies

3.1 Amyloid Formation

Research has shown that this compound can self-assemble into amyloid fibrils under certain conditions, which is relevant for understanding diseases like PKU. The self-assembly behavior is primarily driven by hydrophobic interactions, making it a subject of interest for therapeutic strategies against amyloid-related pathologies .

3.2 Gel Formation

At high concentrations, this compound transitions into a gel state, which may have implications for drug delivery systems and biomaterials . This property could be exploited in developing new formulations that require controlled release mechanisms.

Analytical Chemistry

4.1 Capillary Electrophoresis

this compound has been employed in capillary electrophoresis for enantioseparations in pharmaceutical analysis. Its functionalized derivatives have shown promise as chiral selectors, enhancing the efficiency of separating enantiomers in complex mixtures .

Case Studies

Wirkmechanismus

Target of Action

L-Phenylalaninol is a small molecule that is experimentally used in various biochemical reactions .

Mode of Action

It has been used in the synthesis of pyrrole derivatives from simpler chiral amino acids/alcohols . The process involves the initiation of a zwitterionic species/intermediate for a subsequently much more efficient self-driven pyrrole-formation .

Biochemical Pathways

This compound has been involved in the synthesis of pyrrole derivatives, a process that is part of the broader Paal–Knorr reaction . This reaction is a prominent tool that can be adopted under biocompatible conditions covering various γ-dicarbonyls for either chemical biology or drug discovery .

Result of Action

The result of this compound’s action is the formation of pyrrole derivatives . These derivatives have been used to construct bioactive ureas as ASK1 and PI3K inhibitors .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the synthesis of pyrrole derivatives from this compound proceeds within only 15 minutes at 90 °C in an almost neutral and benign aqueous condition . This suggests that the reaction environment plays a crucial role in the efficiency of this compound’s action.

Biochemische Analyse

Biochemical Properties

L-Phenylalaninol plays a crucial role in biochemical reactions. It is involved in the biosynthesis of phenylpyruvate, a key precursor for this compound production . The highly active enzyme combination of natural threonine aldolase LtaE P.p and threonine dehydratase A8H B.t can produce phenylpyruvate . Overexpression of the gene ridA can further increase phenylpyruvate production .

Cellular Effects

In cellular processes, this compound influences cell function by interacting with various enzymes and proteins. For instance, it interacts with Phenylalanine Dehydrogenase (PheDH) and Formate Dehydrogenase (FDH V120S), which catalyze the conversion of phenylpyruvate to this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The engineered E. coli containing these two modules could produce this compound from benzaldehyde with a conversion rate of 69% .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The engineered E. coli containing these two modules could produce this compound from benzaldehyde with a conversion rate of 69% .

Metabolic Pathways

This compound is involved in the metabolic pathways that convert aromatic precursors and glycine into phenylpyruvate . It interacts with enzymes such as natural threonine aldolase LtaE P.p and threonine dehydratase A8H B.t .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: L-Phenylalaninol kann durch katalytische Hydrierung von L-Phenylalaninat synthetisiert werden. Dieser Prozess beinhaltet die Verwendung eines Cu/ZnO/Al2O3-Katalysators, der durch ein Copräzipitationsverfahren hergestellt wird. Die Reaktion wird bei 110 °C und 4 MPa Wasserstoffdruck für 5 Stunden durchgeführt, was zu einer Ausbeute von 69,2 % mit einer Enantiomerenüberschuss-Selektivität von 99,84 % führt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Verwendung von fraktionierten Copräzipitationsverfahren zur Herstellung des Cu/ZnO/Al2O3-Katalysators. Der Katalysator wird 2 Stunden lang bei 70 °C gealtert und 4 Stunden lang bei 450 °C calciniert. Dieses Verfahren erreicht eine Selektivität von 83,6 % für this compound ohne Racemisierung .

Analyse Chemischer Reaktionen

Reaktionstypen: L-Phenylalaninol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Es kann zu einfacheren Alkoholen oder Aminen reduziert werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Alkylhalogenide und Acylchloride.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von einfacheren Alkoholen oder Aminen.

Substitution: Bildung verschiedener substituierter Derivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

L-Phenylalanin: Eine Aminosäure, die als Vorläufer für L-Phenylalaninol dient.

D-Phenylalaninol: Ein Enantiomer von this compound mit ähnlichen Eigenschaften, aber unterschiedlichen biologischen Aktivitäten.

Phenylalanin: Eine verwandte Aminosäure mit ähnlichen Strukturmerkmalen.

Einzigartigkeit: this compound ist aufgrund seiner chiralen Eigenschaften und seiner Fähigkeit, als chirales Hilfsmittel in der asymmetrischen Synthese zu fungieren, einzigartig. Es hat auch spezifische biologische Aktivitäten, wie z. B. die Hemmung der intestinalen Phenylalaninabsorption und die Reduktion der Magensäuresekretion, die bei seinen ähnlichen Verbindungen nicht beobachtet werden .

Biologische Aktivität

L-Phenylalaninol, a non-essential amino acid derivative of phenylalanine, has garnered attention for its diverse biological activities, particularly in cancer treatment and metabolic regulation. This article delves into the compound's mechanisms of action, its effects on various biological systems, and relevant research findings.

Overview of this compound

This compound is primarily known for its role in inhibiting the proliferation of cancer cells and modulating metabolic pathways. It exhibits properties that can affect both tumor growth and immune responses, making it a compound of interest in therapeutic applications.

-

Anticancer Activity :

- This compound has been shown to increase the activity of cytochrome c reductase and tau-glutamyl transpeptidase in melanoma cells, leading to inhibited cell proliferation .

- In studies involving various cancer cell lines, it was observed that this compound could potentially enhance the efficacy of boron neutron capture therapy (BNCT) by increasing the uptake of boron compounds like 4-borono-L-phenylalanine (BPA) in cells .

-

Metabolic Regulation :

- Research indicates that L-phenylalanine, a precursor to this compound, acts as a metabolic checkpoint in T-helper 2 (Th2) cells, impacting their proliferation and function. Increased levels of intracellular L-phenylalanine were found to boost glycolysis while limiting oxidative phosphorylation (OXPHOS) in specific immune cell types .

- Antacid Effects :

Case Studies and Experimental Data

A variety of studies have explored the biological activities of this compound and its analogs. Below is a summary of key findings:

Detailed Research Findings

- Anticancer Mechanisms :

- Immune Modulation :

- Boron Neutron Capture Therapy (BNCT) :

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVVMTBJNDTZBF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025528 | |

| Record name | L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-95-4 | |

| Record name | L-Phenylalaninol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalaninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-phenylalaninol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04484 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-amino-3-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLALANINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GE9QOP0ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.